Cytotoxicity in MCF-7 and HepG-2 Cancer Cell Lines
In the most direct comparative study available, 5-bromo-8-methoxycoumarin-3-carboxylic acid (5a, the 3-carboxylated analog of the target compound) was evaluated head-to-head against its non-brominated counterpart, 8-methoxycoumarin-3-carboxylic acid (4a), for in vitro cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HepG-2 (human hepatocellular carcinoma) cell lines [1]. This study provides the only published within-assay comparison isolating the contribution of the C5 bromine substituent on an 8-methoxycoumarin scaffold. **Note:** The full-text IC₅₀ values for compounds 4a and 5a were not retrievable from the open-access abstract; procurement decisions should request the full article (DOI: 10.2478/pjct-2021-0013) to obtain the exact quantitative differential. The existence of this direct head-to-head experimental design is confirmed by multiple indexed database records [2].
| Evidence Dimension | In vitro cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | 5-bromo-8-methoxycoumarin-3-carboxylic acid (5a); tested against MCF-7 and HepG-2 (values to be obtained from full text) |
| Comparator Or Baseline | 8-methoxycoumarin-3-carboxylic acid (4a, non-brominated analog); tested against MCF-7 and HepG-2 (values to be obtained from full text) |
| Quantified Difference | Pending full-text retrieval; experimental design confirms direct comparison was performed |
| Conditions | MCF-7 breast cancer and HepG-2 liver cancer cell lines; MTT or comparable viability assay; Bakare, Polish J. Chem. Technol., 2021 |
Why This Matters
This is the only published study where the sole structural variable is the presence or absence of bromine at C5 on an 8-methoxycoumarin-3-carboxylic acid scaffold, making it the most probative comparator pair for attributing differential bioactivity specifically to C5 bromination.
- [1] Bakare, S.B. Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology, 2021, 23(2), 27-34. DOI: 10.2478/pjct-2021-0013. View Source
- [2] DOAJ. Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Directory of Open Access Journals, 2021. https://doaj.org/article/762be6eb685b420689acd72d96c06a20. View Source
